

# Spectroscopic Characterization of 2-Bromo-6-isopropoxypyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-6-isopropoxypyridine

Cat. No.: B1289179

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This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2-Bromo-6-isopropoxypyridine**. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds, namely 2-Bromo-6-methoxypyridine and 2-Bromo-6-isopropylpyridine, to predict the key spectral features. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-6-isopropoxypyridine**. These predictions are based on the known spectral characteristics of similar pyridine derivatives and fundamental principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the isopropoxy group.

Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Integration
Pyridine-H (meta to Br)	7.4 - 7.6	Triplet	1H
Pyridine-H (ortho to Br)	6.7 - 6.9	Doublet	1H
Pyridine-H (para to Br)	6.5 - 6.7	Doublet	1H
Isopropoxy-CH	5.2 - 5.4	Septet	1H
Isopropoxy-CH <sub>3</sub>	1.3 - 1.5	Doublet	6H

<sup>13</sup>C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the pyridine ring carbons and the isopropoxy group carbons.

Assignment	Predicted Chemical Shift (ppm)
Pyridine-C (C-Br)	140 - 145
Pyridine-C (C-O)	160 - 165
Pyridine-C (CH, meta to Br)	138 - 142
Pyridine-C (CH, ortho to Br)	110 - 115
Pyridine-C (CH, para to Br)	105 - 110
Isopropoxy-CH	68 - 72
Isopropoxy-CH <sub>3</sub>	20 - 25

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium-Strong
C=N stretch (pyridine ring)	1570 - 1600	Medium
C=C stretch (pyridine ring)	1450 - 1550	Medium
C-O stretch (ether)	1200 - 1300 (asymmetric)	Strong
1000 - 1100 (symmetric)	Strong	
C-Br stretch	500 - 600	Medium-Strong

## Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (<sup>79</sup>Br and <sup>81</sup>Br isotopes in an approximate 1:1 ratio).<sup>[1]</sup>

Ion	Predicted m/z	Notes
[M] <sup>+</sup>	215/217	Molecular ion with characteristic 1:1 isotopic pattern for Bromine.
[M-CH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>	172/174	Loss of the isopropyl group.
[M-OCH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>	156/158	Loss of the isopropoxy group.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific instrument parameters may vary.

## NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **2-Bromo-6-isopropoxy**pyridine in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

#### Data Acquisition:

- $^1\text{H}$  NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR.

## IR Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

## Mass Spectrometry

#### Sample Introduction (Electron Ionization - EI):

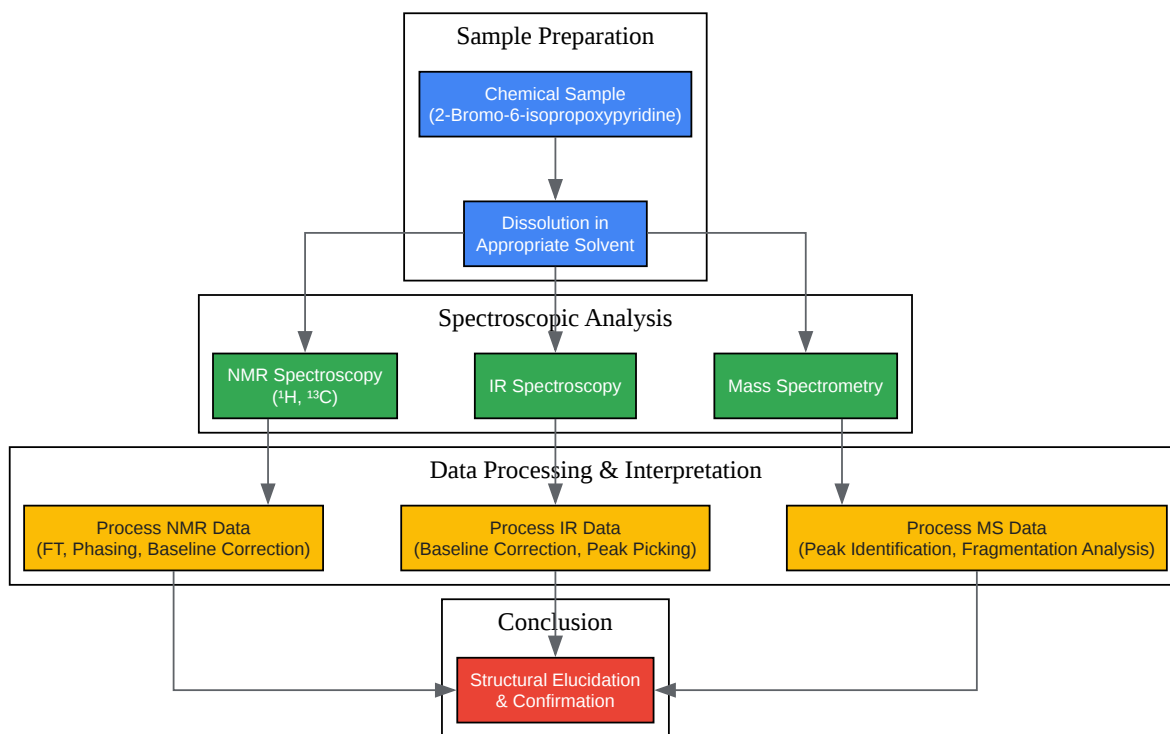
- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

#### Data Acquisition:

- Acquire the mass spectrum using a standard EI voltage of 70 eV.
- Scan a mass range appropriate for the molecular weight of the compound (e.g.,  $m/z$  50-300).

## Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-6-isopropoxy pyridine**.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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## References

- 1. benchchem.com [benchchem.com]

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